molecular formula C12H5Cl5 B1195872 2,3',4,5,5'-Pentachlorobiphenyl CAS No. 68194-12-7

2,3',4,5,5'-Pentachlorobiphenyl

Cat. No.: B1195872
CAS No.: 68194-12-7
M. Wt: 326.4 g/mol
InChI Key: ZLGYJAIAVPVCNF-UHFFFAOYSA-N
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Description

2,3’,4,5,5’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls family, which are synthetic organic chemicals known for their environmental persistence and potential toxicity. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their environmental and health impacts have led to significant regulatory restrictions .

Biochemical Analysis

Biochemical Properties

2,3’,4,5,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in disrupting normal cellular functions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. The binding of 2,3’,4,5,5’-Pentachlorobiphenyl to this receptor can lead to the activation or inhibition of various metabolic pathways, thereby affecting the overall biochemical balance within the cell .

Cellular Effects

The effects of 2,3’,4,5,5’-Pentachlorobiphenyl on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been shown to induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry channels . This process can lead to significant changes in cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 2,3’,4,5,5’-Pentachlorobiphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with the aryl hydrocarbon receptor, which leads to changes in gene expression. Additionally, 2,3’,4,5,5’-Pentachlorobiphenyl can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, it has been shown to disrupt the circadian rhythm and fatty acid metabolism by affecting the expression of genes involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,5,5’-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been associated with liver damage and disruption of metabolic processes . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of 2,3’,4,5,5’-Pentachlorobiphenyl in animal models vary with different dosages. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic effects. For example, in studies involving Fischer rat thyroid cell line-5 cells, different doses of 2,3’,4,5,5’-Pentachlorobiphenyl were shown to induce autophagy in a dose-dependent manner . High doses of this compound can lead to severe cellular damage and dysfunction.

Metabolic Pathways

2,3’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the detoxification of foreign substances. The interaction of 2,3’,4,5,5’-Pentachlorobiphenyl with these enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3’,4,5,5’-Pentachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl within specific cellular compartments can significantly influence its activity and function .

Subcellular Localization

The subcellular localization of 2,3’,4,5,5’-Pentachlorobiphenyl is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl in the endoplasmic reticulum can lead to the disruption of protein folding and processing, thereby affecting overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,5,5’-Pentachlorobiphenyl, was historically conducted in large-scale chemical plants. The process involved the direct chlorination of biphenyl in a batch or continuous flow reactor. Due to the environmental and health risks associated with these compounds, their production has been largely discontinued .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,5,5’-Pentachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3’,4,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Comparison with Similar Compounds

  • 2,3,4,4’,5-Pentachlorobiphenyl
  • 2,2’,4,5,5’-Pentachlorobiphenyl
  • 2,3’,4,4’,5-Pentachlorobiphenyl

Comparison: While these compounds share similar structures and properties, 2,3’,4,5,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. For example, the position of chlorine atoms can affect the compound’s ability to bind to receptors and its persistence in the environment .

Properties

IUPAC Name

1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYJAIAVPVCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073609
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-12-7
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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